molecular formula C15H16O3 B1265514 1,3-Diphenoxy-2-propanol CAS No. 622-04-8

1,3-Diphenoxy-2-propanol

Cat. No. B1265514
CAS RN: 622-04-8
M. Wt: 244.28 g/mol
InChI Key: NKCVHIPHZCIEFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Diphenoxy-2-propanol, such as trans-1,3-diphenyl-2,3-epoxy-1-propanone, demonstrates the significance of using benzaldehyde and 2-bromoacetophenone under economical conditions. These methods provide insight into efficient synthetic pathways that could be adapted for 1,3-Diphenoxy-2-propanol (Ovonramwen, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, provides a basis for understanding the structural characteristics of 1,3-Diphenoxy-2-propanol. X-ray diffraction and NMR techniques are crucial in determining the molecular geometry and electronic configuration (Feng, 2013).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diphenyl-2-propanone derivatives suggests potential reactions 1,3-Diphenoxy-2-propanol might undergo, including condensations, oxidations, and coupling reactions. These reactions are essential for functionalizing the molecule for various applications (Jang, Jung, & Oh, 2007).

Physical Properties Analysis

Studies on binary liquid mixtures containing 1-propoxy-2-propanol with amines have provided insights into the thermophysical properties that could be similar to those of 1,3-Diphenoxy-2-propanol. These include density, speed of sound, and viscosity, which are indicative of the compound's behavior in solutions (Dubey & Dhingra, 2020).

Chemical Properties Analysis

The chemical properties of 1,3-Diphenoxy-2-propanol can be inferred from the study of similar compounds, such as the regioselective C-hydroxyalkylation of 1,3-diphenyl-1,3-propanedione. These properties are crucial for understanding the reactivity and potential applications of 1,3-Diphenoxy-2-propanol in various chemical syntheses (Tsutsumi, Inoue, & Ishido, 1979).

Scientific Research Applications

Graphene Nanostructure Synthesis

1,3-Diphenoxy-2-propanol is utilized in the synthesis of graphene nanostructures, such as graphene nanoribbons and quantum dots. A method involving the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, followed by a palladium-catalyzed cross-coupling reaction and hydrolysis, has been developed to produce mono- or dialkylated diphenyl-2-propanones. These compounds are integral in assembling graphene nanostructures (Ten, Troshkova, & Tretyakov, 2020).

Antidepressant Agent Potential

Research has explored the potential of substituted 3-amino-1,1-diaryl-2-propanols, closely related to 1,3-diphenoxy-2-propanol, as antidepressant agents. These compounds were synthesized through the regiospecific ring opening of 1,1-diaryl-2,3-epoxypropanes with various amines, showing promise in biochemical and pharmacological animal models of depression (Clark et al., 1979).

Poly(hydroxy ether) Synthesis

1,3-Diphenoxy-2-propanol has been used in the synthesis of new cyclic dicarbonate monomers, which are then employed in polycondensation reactions with diphenols to produce poly(hydroxy ether)s. This synthesis is part of developing novel materials with potential applications in various industrial sectors (Rokicki, 1985).

Photodecomposition Studies

The compound has been involved in studies investigating the photodecomposition reaction of 1,3-diphenyl-2-propanone in a micelle. Laser-photolysis was used to observe the transient absorption due to the benzyl radical, enhancing understanding of chemical reaction dynamics under specific conditions (Hayashi, Sakaguchi, & Nagakura, 1980).

Ultrasound Irradiation in Synthesis

The compound has been utilized in the synthesis of 5-aryl-1,3-diphenylpyrazole under ultrasound irradiation. This method offers advantages like operational simplicity and higher yield, contributing to more environmentally friendly chemical processes (Li, Yin, Li, & Sun, 2010).

Safety And Hazards

“1,3-Diphenoxy-2-propanol” should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It may cause respiratory irritation .

properties

IUPAC Name

1,3-diphenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVHIPHZCIEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80211233
Record name 1,3-Diphenoxy-2-propanol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diphenoxy-2-propanol

CAS RN

622-04-8
Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-diphenoxypropan-2-ol
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Record name 1,3-DIPHENOXY-2-PROPANOL
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Synthesis routes and methods

Procedure details

In a 100 mL pear-shaped flask were precisely weighed 0.579 g of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide ([(Me2N)3P=N]3P=O where Me is methyl, same in the following description) as a phosphine oxide represented by formula (1) which was substantially anhydrous by adequate drying over phosphorous pentoxide in a desiccator in vacuo (1.00 mmol) and 9.88 g of phenol (105 mmol). To the mixture warmed to 90° C. was added dropwise 15.0 g of phenyl glycidyl ether (referred to as "PGE"; same in the following description) (100 mmol) over 10 min. After addition, the mixture was stirred at the same temperature for 5 hours, and cooled to room temperature over about 10 min. A small portion of the reaction mixture was quantitatively analyzed by gas chromatography using 1,3,5-trichlorobenzene as an internal standard, indicating that the starting PGE had been almost completely consumed to form desired 1,3-diphenoxy-2-propanol in a yield of 96% based on PGE. In brief, the reaction almost quantitatively proceeded. The reaction mixture was directly subjected to column chromatography to give 22.5 g of 1,3-diphenoxy-2-propanol as a colorless solid in an isolation yield of 92% whose various analyses gave data identical to a reference standard. The catalyst activity (molar amount of a desired product per one mole of catalyst in a unit time; same in the following description) of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide was 20 mol/mol/h, which was surprisingly about 3, 2 or 1.5 times as large as that given by boron trifluoride, N-methylimidazole or triphenylphosphine in Comparative Example 2, 3 or 4, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
DJ Pyo, DW Ju, MH Lee - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
In recent years, there has been tremendous growth in research involving supercritical fluid chromatography (SFC). SFC has become an attractive alternative to GC and LC in certain …
Number of citations: 2 koreascience.kr
WF Minor, RR Smith, LC Cheney - Journal of the American …, 1954 - ACS Publications
By the condensation of an alkali salt of a 1, 3-diether of glycerol with an alkaminoalkyl chloride, a novel series of basic ethers has been prepared for pharmacological investigation. 2-[(l, …
Number of citations: 5 pubs.acs.org
JC Jung, JY Lee - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
Epoxy resins are certainly an important class of commerci-cal polymers" having various applications due to their excellent physical properties revealed when cured. To cure them as …
Number of citations: 1 koreascience.kr
H Bhagyalakshmi, BS Surendra - Current Research in Green and …, 2022 - Elsevier
Green chemistry, so-called sustainable chemistry, alerts the chemist to design processes that minimize the exercise and production of the unsafe substance. The current work deals with …
Number of citations: 1 www.sciencedirect.com
G Rokicki - Die Makromolekulare Chemie: Macromolecular …, 1985 - Wiley Online Library
New cyclic dicarbonate monomers 3 were synthesized from bis(2,3‐epoxypropyl) ethers of diphenols with carbon dioxide in the presence of the KI 18‐crown‐6 as catalyst and used for …
Number of citations: 40 onlinelibrary.wiley.com
HJ Timpe, C Garcia, SP Pappas, LR Gatechair… - Polymer …, 1985 - Elsevier
The photophysical and photochemical properties of bisphenol-A-epichlorohydrin condensation polymers and model compounds produced from aryl glycidyl ethers are attributed to the …
Number of citations: 2 www.sciencedirect.com
G Galletti, P Prete, S Vanzini… - ACS Sustainable …, 2022 - ACS Publications
The possibility to use glycerol carbonate (GlyC) as an innovative alkylating agent for phenolic compounds in solventless conditions and in the presence of a catalytic amount of both …
Number of citations: 9 pubs.acs.org
CW Lee, YS Park - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
and 1051. 7. ibid, J. Polym. Sci. 1964, A2, 3405. ibid, J. Polym. Sci. 1965, A3, 3279. 9. 0.732 g 1, 3-diphenoxy-2-propanol, 0.684 g 1, 3-diphenoxypropane and 1343 g methyl succinic …
Number of citations: 1 koreascience.kr
B Liu, W Zhang, S Zheng, Q Guo - Journal of Polymer Science …, 2006 - Wiley Online Library
The miscibility of poly(hydroxyether terephthalate ester) (PHETE) with poly(4‐vinyl pyridine) (P4VP) was established on the basis of thermal analysis. Differential scanning calorimetry …
Number of citations: 5 onlinelibrary.wiley.com
W Tänzer, H Müller, J Wintzer… - … Chemistry and Physics, 1987 - Wiley Online Library
During the reaction of 1‐phenoxy‐2,3‐epoxypropane (1) with catalytic amounts of Mg(ClO 4 ) 2 a variety of reaction products are formed which do not correpond to a normally …
Number of citations: 3 onlinelibrary.wiley.com

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